

An In-depth Technical Guide to the Thermochemical Properties of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyl-L-phenylalanine

Cat. No.: B1581239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the dipeptide **Glycyl-L-phenylalanine**. The information herein is curated for professionals in research and development who require a detailed understanding of the energetic characteristics of this molecule for applications ranging from drug formulation to biochemical process design. This document summarizes available quantitative data, outlines detailed experimental protocols for their determination, and presents logical workflows for thermochemical analysis.

Core Thermochemical Data

The stability and energetic behavior of **Glycyl-L-phenylalanine** under various conditions are defined by its fundamental thermochemical properties. While a complete experimental dataset for this specific dipeptide is not exhaustively available in publicly accessible literature, this section presents the known values and provides data for its constituent amino acids and analogous dipeptides for comparative purposes.

Table 1: Summary of Quantitative Thermochemical Data

Property	Symbol	Value for Glycyl-L-phenylalanine (Solid)	Method
Molar Mass	M	222.24 g/mol	Calculation
Standard Enthalpy of Combustion, $\Delta_c H^\circ$	$\Delta_c H^\circ_{\text{solid}}$	-5645.1 \pm 1.8 kJ/mol[1]	Combustion Calorimetry
Standard Enthalpy of Formation, $\Delta_f H^\circ$	$\Delta_f H^\circ_{\text{solid}}$	Data not available in cited literature	Typically from Combustion or Solution Calorimetry
Molar Heat Capacity, $C_{p,m}$	$C_{p,m}(\text{solid})$	Data not available in cited literature	Differential Scanning Calorimetry (DSC)
Standard Molar Entropy, S°	S°_{solid}	Data not available in cited literature	Derived from Heat Capacity Measurements
Standard Gibbs Free Energy of Formation, $\Delta_f G^\circ$	$\Delta_f G^\circ_{\text{solid}}$	Data not available in cited literature	Calculated from $\Delta_f H^\circ$ and S°

Table 2: Comparative Thermochemical Data for Constituent Amino Acids and Related Dipeptides (at 298.15 K)

Compound	Formula	$\Delta_f H^\circ_{\text{solid}}$ (kJ/mol)	$C_{p,m}(\text{solid})$ (J/mol·K)	S°_{solid} (J/mol·K)
Glycine	C ₂ H ₅ NO ₂	-528.1	99.2	103.5
L-Phenylalanine	C ₉ H ₁₁ NO ₂	-466.9[2]	203.1[3]	213.6[3]
Glycyl-glycine	C ₄ H ₈ N ₂ O ₃	-745.5	~140-150 (estimated)	Data not available
L-Alanyl-L-alanine	C ₆ H ₁₂ N ₂ O ₃	-767.3	~190-200 (estimated)	Data not available

Note: Data for Glycine and L-Phenylalanine are compiled from various sources. Data for related dipeptides are provided for context and may be derived from experimental studies on similar compounds.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties listed above requires precise calorimetric techniques. The following sections detail the methodologies for the key experimental procedures.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume (bomb) calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity, crystalline **Glycyl-L-phenylalanine** is prepared. The sample is placed in a crucible (e.g., platinum or fused silica).
- **Calorimeter Setup:** The crucible is placed inside the calorimetric bomb. A known length of ignition wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample. A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to absorb gaseous products.
- **Pressurization and Assembly:** The bomb is sealed and purged with pure oxygen, then filled to a pressure of approximately 3 MPa.^[4] The bomb is then submerged in a known volume of water in the calorimeter's insulated container (the "bucket").
- **Temperature Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10^{-4} K).

- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Post-Combustion Analysis:** After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to quantify the formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.^[4] This is crucial for applying necessary corrections.
- **Calculation:** The heat capacity of the calorimeter (the "calorimeter constant") is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The total heat released by the sample combustion is calculated from the observed temperature change and the calorimeter constant. Corrections are applied for the heat of ignition and the heat of formation of nitric acid. The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from the corrected heat of combustion at constant volume ($\Delta_c U^\circ$).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.^{[5][6]}

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of **Glycyl-L-phenylalanine** (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc). A baseline measurement is performed with two empty pans to ensure a flat thermal response.
- **Sapphire Standard Measurement:** A heat capacity measurement is run on a sapphire standard of known mass. The sapphire thermogram is used to calibrate the heat flow signal for heat capacity determination.

- **Sample Measurement:** The sample and reference pans are placed in the DSC cell. The system is subjected to a controlled temperature program, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., from below ambient to the decomposition temperature).[7]
- **Data Analysis:** The heat flow (in mW) is plotted against temperature. The specific heat capacity (C_p) at a given temperature (T) is calculated using the following equation:

$$C_p(\text{sample}) = (\text{DSC}_{\text{sample}} / m_{\text{sample}}) * (m_{\text{sapphire}} / \text{DSC}_{\text{sapphire}}) * C_p(\text{sapphire})$$

where DSC is the heat flow signal difference between the sample/sapphire and the baseline, and m is the mass.

Determination of Enthalpy of Formation via Solution Calorimetry

An alternative to combustion calorimetry for determining the enthalpy of formation is solution calorimetry, which measures the enthalpy of solution of the substance in a suitable solvent.[8]

Methodology:

- **Reactant and Product Solution Preparation:** A reaction scheme is devised where **Glycyl-L-phenylalanine** and its constituent elements (in suitable compound forms) can be dissolved in a common solvent (e.g., an aqueous buffer or a dilute acid/base).
- **Calorimeter Setup:** A high-precision solution calorimeter or isothermal titration calorimeter (ITC) is used. The reaction vessel is filled with a precisely known amount of the chosen solvent.
- **Enthalpy of Solution Measurement:**
 - A precisely weighed, sealed ampoule containing crystalline **Glycyl-L-phenylalanine** is submerged in the solvent within the calorimeter.
 - The system is allowed to reach thermal equilibrium.

- The ampoule is broken, and the dipeptide dissolves. The resulting temperature change is measured to determine the enthalpy of solution (ΔH_{soln}) of **Glycyl-L-phenylalanine**.
- This process is repeated for the reactants in the formation reaction (e.g., glycine and phenylalanine, though a more complex, indirect reaction scheme is often necessary).
- Hess's Law Calculation: The standard enthalpy of formation of **Glycyl-L-phenylalanine** is calculated by applying Hess's Law to a thermochemical cycle involving the measured enthalpies of solution and the known standard enthalpies of formation of the other reactants and products in the cycle.

Derived Thermochemical Properties

Standard Molar Entropy (S°)

The standard molar entropy of solid **Glycyl-L-phenylalanine** is not directly measured at 298.15 K. It is derived from heat capacity measurements that are performed from near absolute zero (0 K) up to the desired temperature.^[9] According to the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K is zero. The absolute entropy at a temperature T is then calculated by integrating the heat capacity divided by temperature from 0 K to T, accounting for the entropy changes at any phase transitions.

Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)

The standard Gibbs free energy of formation is the key indicator of a compound's thermodynamic stability under standard conditions. It cannot be measured directly but is calculated from the standard enthalpy of formation and the standard molar entropy using the Gibbs-Helmholtz equation:^[10]

$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$$

Where:

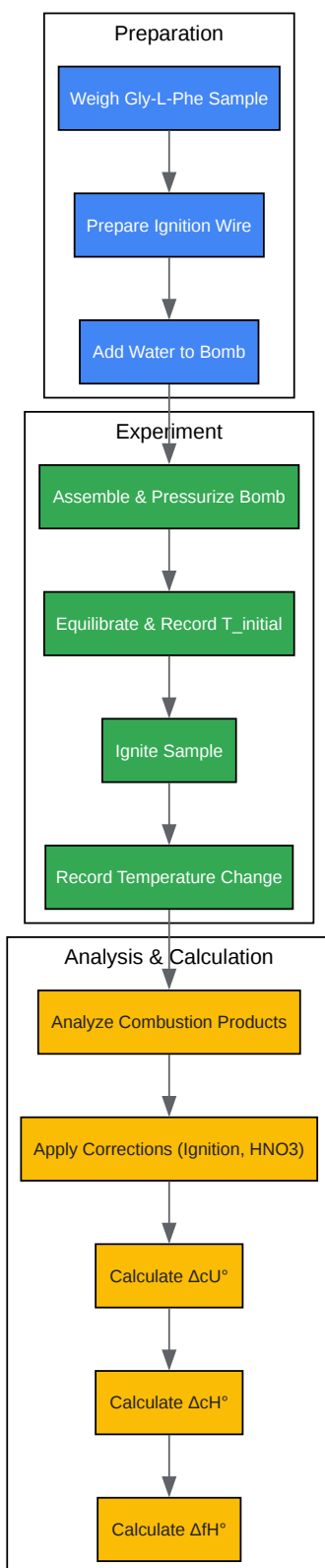
- $\Delta_f H^\circ$ is the standard enthalpy of formation of **Glycyl-L-phenylalanine**.
- T is the standard temperature (298.15 K).

- $\Delta_f S^\circ$ is the standard entropy of formation, calculated as: $S^\circ(\text{Gly-L-Phe}) - [S^\circ(\text{C, graphite}) + S^\circ(\text{H}_2, \text{gas}) + S^\circ(\text{O}_2, \text{gas}) + S^\circ(\text{N}_2, \text{gas})]$

The values for the entropies of the elements in their standard states are known. Therefore, once $\Delta_f H^\circ$ and S° for **Glycyl-L-phenylalanine** are experimentally determined, $\Delta_f G^\circ$ can be calculated.

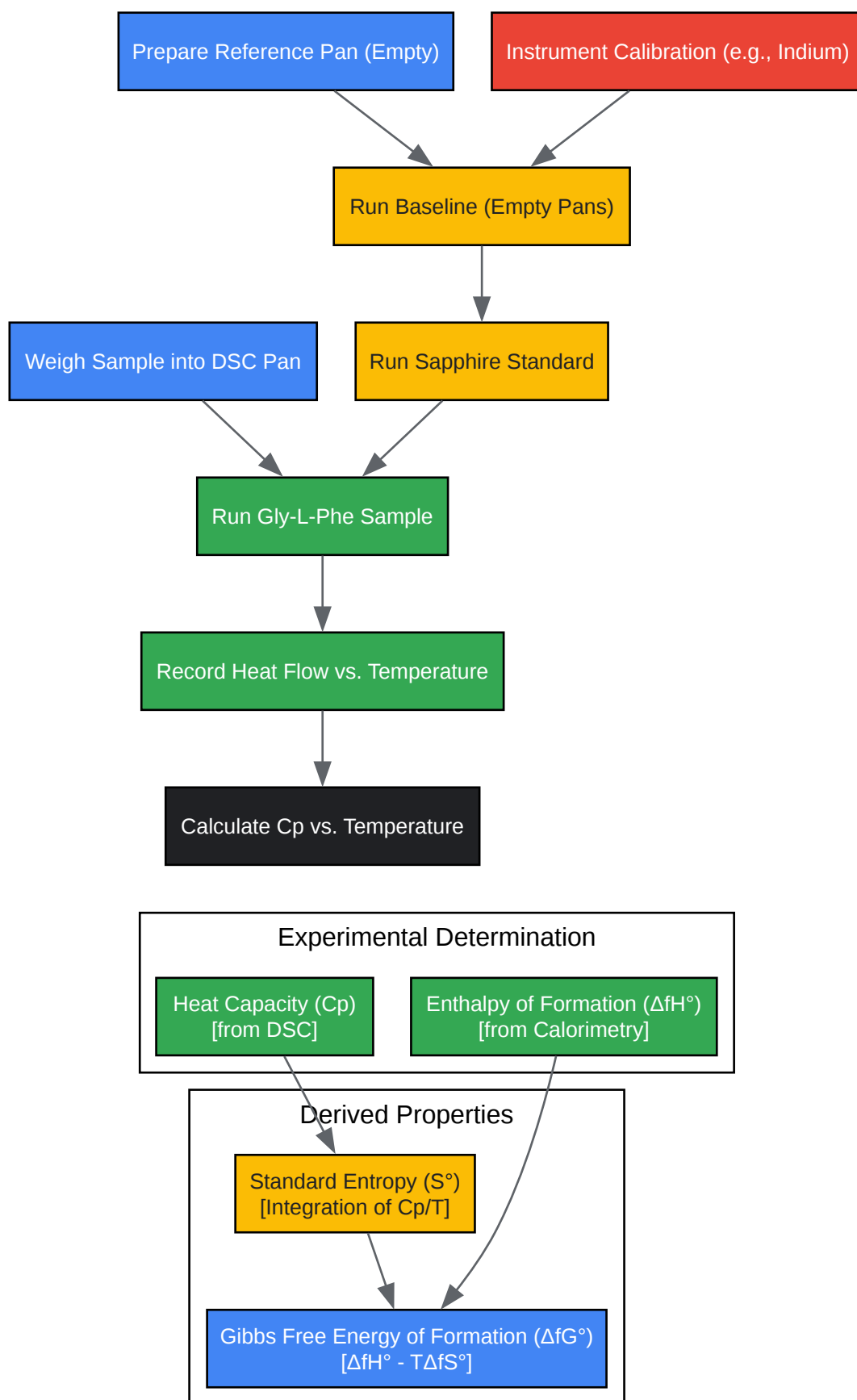
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described.



[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of combustion and formation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycyl-L-phenyl alanine [webbook.nist.gov]
- 2. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 3. Phenylalanine [webbook.nist.gov]
- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Glycyl-L-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581239#thermochemical-properties-of-glycyl-l-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com